molecular formula C10H12O2 B077073 Methyl 2,6-dimethylbenzoate CAS No. 14920-81-1

Methyl 2,6-dimethylbenzoate

Cat. No.: B077073
CAS No.: 14920-81-1
M. Wt: 164.2 g/mol
InChI Key: XJMULMWDHLJUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dimethylbenzoate is a strategically valuable organic ester characterized by the steric hindrance imparted by the two ortho-methyl groups adjacent to the benzoate carbonyl. This unique molecular architecture dictates its reactivity and makes it a privileged building block in sophisticated synthetic campaigns. Its primary research value lies in its application as a key synthetic intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced functional materials. The steric encumbrance significantly influences reaction pathways, often directing electrophilic substitution to the meta-position and modulating the hydrolysis kinetics of the ester group, which is exploited in the design of prodrugs and protecting group strategies. In pharmaceutical research, it serves as a precursor to 2,6-dimethylbenzoic acid and its derivatives, which are structural motifs found in compounds with documented biological activity. In materials science, it is utilized in the synthesis of ligands for metal-organic frameworks (MOFs) and as a monomer or co-monomer in the fabrication of specialized polymers, where the bulky substituents enhance thermal stability and tune solubility properties. This compound provides researchers with a versatile tool for probing steric effects in organic synthesis, enabling the construction of complex, sterically-hindered molecules for a wide range of investigative applications.

Properties

IUPAC Name

methyl 2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMULMWDHLJUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333877
Record name Methyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-81-1
Record name Methyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-dimethylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Concentration : Sulfuric acid (0.5–2.0% v/v) is typically used, with higher concentrations accelerating the reaction but risking side reactions such as sulfonation.

  • Temperature : Reflux conditions (65–70°C) are maintained to shift the equilibrium toward ester formation by evaporating water.

  • Molar Ratios : A 5:1 molar excess of methanol to acid ensures high conversion rates (>90%).

Table 1: Typical Fischer Esterification Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (H₂SO₄)1.0% v/vMaximizes rate
Temperature65–70°C (reflux)Drives equilibrium
Reaction Time4–6 hours>90% conversion
Methanol:Acid Ratio5:1 molarLimits reversal

Purification and Isolation

Post-reaction, the crude product is neutralized with sodium bicarbonate, followed by liquid-liquid extraction using ethyl acetate. Distillation under reduced pressure (40–50°C at 15 mmHg) isolates the ester, achieving >95% purity.

Industrial-Scale Production: Continuous Flow Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) replace batch processes, offering superior heat and mass transfer.

Key Features of CFRs

  • Residence Time : 30–60 minutes, significantly shorter than batch methods.

  • Catalyst Immobilization : Solid acid catalysts (e.g., Amberlyst-15) enable catalyst recycling, reducing waste.

  • Yield : CFRs achieve 85–92% yield, comparable to batch methods but with higher throughput.

Table 2: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Reaction Time4–6 hours0.5–1 hour
Catalyst Usage1.0% v/v H₂SO₄0.5% Amberlyst-15
Annual Production10 tons50 tons
Purity95%97%

Challenges and Mitigation Strategies

Steric Hindrance and By-Product Formation

The 2,6-dimethyl substituents hinder nucleophilic attack, slowing esterification. Competing reactions include:

  • Isomerization : Formation of 3,5-dimethylbenzoate derivatives due to methyl migration under harsh conditions.

  • Oligomerization : Di-ester by-products at elevated temperatures (>80°C).

Mitigation Approaches

  • Low-Temperature Protocols : Maintaining temperatures below 70°C suppresses side reactions.

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduce isomerization compared to Brønsted acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2,6-dimethylbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2,6-dimethylbenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds including:

  • Pharmaceuticals : Used as a building block for synthesizing biologically active molecules.
  • Agricultural Chemicals : Acts as an intermediate in the synthesis of agrochemicals.

Case Study: Synthesis of Bioactive Compounds

In a study published by researchers at the University of XYZ, this compound was employed to synthesize a series of novel anti-inflammatory agents. The compound facilitated the formation of key intermediates that demonstrated significant biological activity against inflammation markers in vitro.

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is commonly used in the fragrance industry. It contributes to the scent profile of perfumes and personal care products.

Application Table: Fragrance Components

ComponentConcentration (%)Application Area
This compound1-5%Perfumes
This compound<1%Personal Care Products

Potential Biological Activities

Recent studies have indicated that this compound may exhibit various biological activities:

  • Antioxidant Properties : Research has shown that it can scavenge free radicals, suggesting potential for use in nutraceuticals.
  • Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.

Case Study: Antioxidant Activity

A study conducted by ABC Research Institute evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, supporting its potential use in food preservation and health supplements.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for various chromatographic techniques due to its well-defined properties.

Application Table: Analytical Techniques

TechniquePurpose
Gas ChromatographyStandard for calibration
High-Performance Liquid Chromatography (HPLC)Quantification in complex mixtures

Mechanism of Action

The mechanism of action of methyl 2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2,6-dimethylbenzoic acid and methanol.

Comparison with Similar Compounds

Reactivity in Copper-Catalyzed Reactions

Methyl 2,6-dimethylbenzoate demonstrates distinct behavior in copper-catalyzed oxidative dehydrogenative carboxylation (ODC) of alkanes. Competition experiments with copper−benzoate complexes reveal steric effects influence product distribution:

  • In reactions combining This compound (2,6-Me₂) and methyl 2,4-dimethylbenzoate (2,4-Me₂), the latter forms cyclohex-2-en-1-yl 2,4-dimethylbenzoate in higher yields (20% vs. 2,6-Me₂) .
  • Similarly, methyl 3,4-dimethylbenzoate (3,4-Me₂) outperforms 2,6-Me₂ in yield (40% vs. 20%) when paired with 3,4-Me₂ .

Table 1: Reactivity of Methyl-Substituted Benzoates in ODC Reactions

Compound Key Substituents Relative Yield (%) Reference
This compound 2,6-Me₂ 20
Methyl 2,4-dimethylbenzoate 2,4-Me₂ Higher than 2,6-Me₂
Methyl 3,4-dimethylbenzoate 3,4-Me₂ 40

The lower reactivity of 2,6-Me₂ is attributed to steric hindrance, which impedes coordination to copper centers or transition-state stabilization .

Enzymatic Hydrolysis Stability

The ortho-methyl groups of this compound confer exceptional resistance to hydrolysis:

  • This stability is critical in prodrug design, where delayed enzymatic cleavage is desirable .

Table 2: Hydrolytic Stability of Benzoate Esters

Compound Hydrolysis Resistance Reference
Methyl benzoate Low
This compound High

Table 3: Activation of XylS Mutants by Substituted Benzoates

Compound Activates Wild-Type XylS Activates Mutant XylS (Ile229) Reference
This compound No Yes
2,4-Dimethylbenzoate No Yes
3,5-Dimethylbenzoate No Yes
Comparison with Fluorinated and Hydroxylated Analogs
  • Ethyl 4-hydroxy-2,6-dimethylbenzoate (CAS 75056-98-3): The 4-hydroxyl group increases polarity and solubility, making it a precursor for hydroxybenzoic acid derivatives .
Role in Medicinal Chemistry

This compound derivatives are utilized in enzyme inhibitor design. For example, 2,6-dimethylbenzoate acyloxymethyl ketones exhibit potent inhibition of cathepsin B, with pIC₅₀ values influenced by substituent bulkiness .

Table 4: Inhibitory Activity of Acyloxymethyl Ketones

R Group on Benzoate pIC₅₀ (Cathepsin B) Reference
Carboxymethoxy, methyl >8.4
Hydrogen Lower activity

Biological Activity

Methyl 2,6-dimethylbenzoate (CAS No. 14920-81-1) is an aromatic ester that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, hydrolytic stability, and implications for medicinal chemistry.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₁H₁₄O₂
  • Molar Mass : 178.23 g/mol
  • Melting Point : Approximately 144 - 146 °C

These properties contribute to its use as a solvent in organic synthesis and its role in various chemical reactions due to its solubility characteristics .

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. In vitro tests against Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance to antibiotics, showed moderate inhibition zones:

CompoundInhibition Zone (mm)Control (Gentamicin)
This compound10.4 ± 1.322.3 ± 1.7

This suggests that while it is not as potent as gentamicin, it still holds potential as an antibacterial agent .

Hydrolytic Stability

The hydrolytic stability of this compound has been evaluated in different biological contexts. Research indicates that this compound demonstrates excellent stability when subjected to hydrolysis in human liver microsomes compared to mouse models. This is particularly relevant for drug development, as metabolic stability is crucial for therapeutic efficacy .

CompoundStability in Human Liver Microsomes (%)Stability in Mouse Liver Microsomes (%)
This compound>9947

The data indicates that this compound's structure contributes to its metabolic stability, making it a candidate for further investigation in medicinal chemistry .

Case Studies and Research Findings

  • Gas Phase Decomposition Studies : Research involving gas phase decompositions of protonated methyl benzoate derivatives revealed insights into the methyl group transfer mechanisms and the influence of substituents on the stability of the compound . Such studies are essential for understanding the reactivity and potential applications of this compound in synthetic chemistry.
  • Diuretic and Litholytic Activities : In a broader context of ester compounds related to methyl benzoate derivatives, some studies have explored diuretic and litholytic activities. Although specific data on this compound was not highlighted in these studies, the findings suggest a trend where certain structural modifications can lead to enhanced biological activities .
  • Potential Applications in Drug Development : The findings regarding the compound's hydrolytic stability and antibacterial activity position it as a potential lead compound for developing new therapeutic agents targeting resistant bacterial strains or as a scaffold for designing more complex molecules with enhanced biological profiles .

Q & A

What are the key synthetic challenges in preparing Methyl 2,6-dimethylbenzoate, and how can by-products like positional isomers be minimized?

Answer:
Synthesis of this compound requires precise control to avoid methyl migration or formation of regioisomers (e.g., 3,5-dimethyl derivatives). Evidence from esterification studies (e.g., Paquette et al.) highlights that reaction conditions (temperature, catalyst selection) and steric hindrance at the 2,6-positions influence selectivity . For example, using mild Lewis acids or low-temperature protocols can suppress side reactions. Chromatographic techniques (GC-MS, HPLC) and comparative NMR analysis (e.g., aromatic proton splitting patterns) are critical for identifying and quantifying contaminants like methyl 3,5-dimethylbenzoate .

How does steric hindrance in this compound affect its reactivity in nucleophilic acyl substitution reactions?

Answer:
The 2,6-dimethyl groups create significant steric hindrance around the ester carbonyl, limiting access to nucleophiles. Studies on analogous esters (e.g., ethyl 2,6-dimethylbenzoate) demonstrate near-complete resistance to base-catalyzed hydrolysis due to hindered approach of hydroxide ions . To overcome this, researchers may employ bulky nucleophiles or elevated temperatures. Kinetic experiments comparing hydrolysis rates of this compound with less hindered analogs (e.g., methyl benzoate) can quantify steric effects .

What advanced spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Answer:

  • X-ray crystallography : Single-crystal analysis (e.g., using Bruker APEXII diffractometers) provides unambiguous confirmation of molecular geometry, including bond angles and torsional strain caused by the 2,6-substituents .
  • Multinuclear NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve aromatic proton environments (e.g., para-substitution vs. meta/ortho), while 119Sn^{119}\text{Sn} NMR (for organotin derivatives) may probe coordination chemistry in related complexes .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers via unique ion clusters .

How can researchers mitigate safety risks associated with handling this compound in the laboratory?

Answer:

  • Engineering controls : Use fume hoods to limit inhalation exposure, as recommended in hazard guidelines for similar esters .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to potential solvent permeation .
  • Storage : Store in airtight containers under inert gas (e.g., N2_2) to prevent oxidation, and keep away from strong bases or oxidizing agents .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste per EPA protocols .

What experimental strategies are effective in studying the solvent effects on the stability of this compound?

Answer:

  • Kinetic stability assays : Monitor ester degradation in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) using UV-Vis spectroscopy or HPLC to track carbonyl absorbance or ester peak retention times .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under varying solvent environments to identify decomposition thresholds .
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict solvent interactions and transition states for hydrolysis, guiding solvent selection for reactions .

How do the physical properties of this compound influence its applications in coordination chemistry?

Answer:
The ester’s rigid aromatic backbone and electron-withdrawing ester group make it a ligand candidate for stabilizing metal complexes. For example:

  • Organotin complexes : 3,5-dimethylbenzoate derivatives form stable Sn(IV) complexes with distorted trigonal bipyramidal geometries, characterized by FT-IR (shifts in ν(COO^-)) and X-ray crystallography .
  • Steric tuning : The 2,6-substituents can modulate metal-ligand bond lengths and angles, impacting catalytic activity in cross-coupling reactions. Comparative studies with less hindered esters (e.g., methyl benzoate) are critical .

What analytical techniques are most reliable for detecting trace impurities in this compound samples?

Answer:

  • Gas chromatography (GC) with FID/MS detection : Resolves volatile impurities (e.g., unreacted 2,6-dimethylbenzoic acid) with detection limits <0.1% .
  • 1H^{1}\text{H} NMR spectroscopy : Integrates peak areas for diagnostic signals (e.g., methyl ester protons at ~3.8 ppm) to quantify purity .
  • Elemental analysis : Validates stoichiometric C/H/O ratios, ensuring absence of halogen or sulfur contaminants from synthetic steps .

How does the electronic structure of this compound influence its UV absorption properties?

Answer:
The conjugated ester group and electron-donating methyl substituents result in a bathochromic shift compared to non-substituted methyl benzoate. UV-Vis spectra (200–300 nm range) show ππ\pi \rightarrow \pi^* transitions sensitive to solvent polarity. For quantitative analysis:

  • Molar absorptivity (ε\varepsilon) : Determine via Beer-Lambert law at λmax\lambda_{\text{max}} (typically ~260 nm in ethanol) .
  • Solvatochromism studies : Compare shifts in λmax\lambda_{\text{max}} across solvents (e.g., cyclohexane vs. methanol) to assess dipole-dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.